molecular formula C23H18FNO4S2 B2440302 1-(4-fluorophenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one CAS No. 1021225-79-5

1-(4-fluorophenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2440302
CAS No.: 1021225-79-5
M. Wt: 455.52
InChI Key: ZDJACXVYXXCVLD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H18FNO4S2 and its molecular weight is 455.52. The purity is usually 95%.
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Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S2/c1-30-18-13-7-15(8-14-18)20-22(31(28,29)19-5-3-2-4-6-19)21(26)23(27)25(20)17-11-9-16(24)10-12-17/h2-14,20,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJACXVYXXCVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈FNO₃S₂
  • Molecular Weight : 363.47 g/mol

The presence of functional groups such as the fluorophenyl, methylthio, and sulfonyl moieties contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.46Induction of apoptosis
HCT1160.39Cell cycle arrest at G1 phase

These results suggest that the compound may act as a potential therapeutic agent in cancer treatment, particularly against hormone-responsive tumors.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial activity of this compound against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, which is crucial for its anticancer effects.
  • Modulation of Inflammatory Pathways : By regulating cytokine production, it may help mitigate inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

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